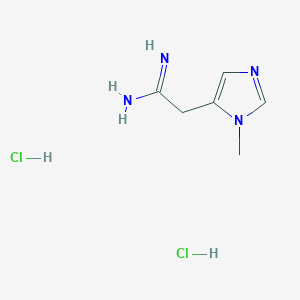
(5-エチルチオフェン-3-イル)メタノール
説明
(5-Ethylthiophen-3-yl)methanol is an organic compound with the molecular formula C_7H_10OS. It is a derivative of thiophene, featuring an ethyl group at the 5-position and a hydroxymethyl group at the 3-position of the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the direct reaction of 5-ethylthiophene with formaldehyde in the presence of a strong base, such as sodium hydroxide, to yield (5-ethylthiophen-3-yl)methanol.
Reductive Amination: Another approach is the reductive amination of 5-ethylthiophen-3-carbaldehyde with ammonia and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: (5-Ethylthiophen-3-yl)methanol can be oxidized to form the corresponding carboxylic acid, 5-ethylthiophene-3-carboxylic acid, using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to (5-ethylthiophen-3-yl)methylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens (e.g., chlorine, bromine), Lewis acids.
Major Products Formed:
Carboxylic acid (oxidation)
Amines (reduction)
Nitro compounds, halogenated derivatives (substitution)
科学的研究の応用
(5-Ethylthiophen-3-yl)methanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in organic electronics and materials science.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
作用機序
The mechanism by which (5-ethylthiophen-3-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may scavenge free radicals, preventing oxidative damage to cells.
Molecular Targets and Pathways Involved:
Antimicrobial activity: Interaction with microbial cell membranes.
Antioxidant activity: Free radical scavenging.
類似化合物との比較
2-Ethylthiophen-3-ylmethanol
3-Ethylthiophen-2-ylmethanol
5-Methylthiophen-3-ylmethanol
特性
IUPAC Name |
(5-ethylthiophen-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-2-7-3-6(4-8)5-9-7/h3,5,8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMNWYRAASUWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1486276.png)





![2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride](/img/structure/B1486284.png)


